Einecs 281-324-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

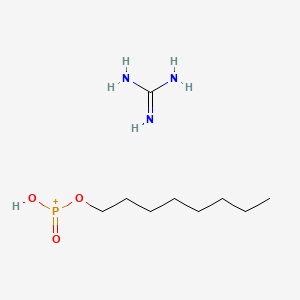

Structure

3D Structure of Parent

Properties

CAS No. |

83929-28-6 |

|---|---|

Molecular Formula |

C9H23N3O3P+ |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

guanidine;hydroxy-octoxy-oxophosphanium |

InChI |

InChI=1S/C8H17O3P.CH5N3/c1-2-3-4-5-6-7-8-11-12(9)10;2-1(3)4/h2-8H2,1H3;(H5,2,3,4)/p+1 |

InChI Key |

GVTWEESXXGVTNV-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCO[P+](=O)O.C(=N)(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Guanidinium Octylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis and characterization of guanidinium octylphosphonate, a compound of interest for its potential applications in materials science and pharmaceutical development. Due to the absence of specific literature for this exact salt, this document outlines a robust and plausible synthetic methodology based on established chemical principles of acid-base reactions between guanidine and alkylphosphonic acids. Furthermore, a comprehensive characterization workflow is presented, complete with expected analytical data, to ensure the verification of the target compound's identity and purity. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and similar guanidinium-based compounds.

Introduction

Guanidinium and phosphonate moieties are both recognized for their unique chemical properties and their roles in various applications. The guanidinium cation, with its planar structure and delocalized positive charge, is an effective hydrogen bond donor and has been explored in supramolecular chemistry and as a pharmacophore. Phosphonic acids and their salts are known for their strong interaction with metal ions, their role as enzyme inhibitors, and their use in bone-targeting applications. The combination of these two functional groups in guanidinium octylphosphonate is anticipated to yield a material with interesting interfacial, biological, or material-binding properties. This guide provides a hypothetical, yet scientifically grounded, pathway to its synthesis and rigorous characterization.

Proposed Synthesis of Guanidinium Octylphosphonate

The most direct and efficient method for the synthesis of guanidinium octylphosphonate is a simple acid-base neutralization reaction between guanidine (or a salt thereof) and octylphosphonic acid.

Reaction Scheme:

Experimental Protocols

Synthesis of Octylphosphonic Acid

While octylphosphonic acid is commercially available, a common synthetic route is the Michaelis-Arbuzov reaction followed by hydrolysis.[1][2]

-

Materials: 1-Bromooctane, Triethyl phosphite, Concentrated Hydrochloric Acid, Diethyl ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (1 equivalent) and triethyl phosphite (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.

-

To the resulting diethyl octylphosphonate, add an excess of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 8-12 hours to facilitate hydrolysis.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield octylphosphonic acid as a white solid.[3][4]

-

Synthesis of Guanidinium Octylphosphonate

-

Materials: Octylphosphonic Acid, Guanidine Hydrochloride, Sodium Hydroxide, Methanol, Diethyl Ether.

-

Procedure:

-

Dissolve octylphosphonic acid (1 equivalent) in methanol in a round-bottom flask.

-

In a separate flask, dissolve guanidine hydrochloride (1 equivalent) in methanol.

-

To the guanidine hydrochloride solution, add a solution of sodium hydroxide (1 equivalent) in methanol to liberate the free guanidine base. A precipitate of sodium chloride will form.

-

Filter the reaction mixture to remove the sodium chloride precipitate.

-

Slowly add the methanolic solution of guanidine to the octylphosphonic acid solution with stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Remove the methanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield guanidinium octylphosphonate as a white solid.

-

Characterization of Guanidinium Octylphosphonate

A thorough characterization is essential to confirm the identity and purity of the synthesized guanidinium octylphosphonate. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons and the guanidinium protons. The guanidinium protons typically appear as a broad singlet in the range of 6.5-7.5 ppm, depending on the solvent and concentration.[5][6] The protons of the octyl chain will appear in the upfield region (0.8-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the octyl chain and a characteristic signal for the guanidinium carbon at approximately 157-160 ppm.[7]

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single peak, confirming the presence of one phosphorus environment. The chemical shift will be indicative of the phosphonate group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Guanidinium Group: Strong absorptions are expected in the region of 1600-1680 cm⁻¹ corresponding to the C=N stretching vibration and N-H bending vibrations.[8]

-

Phosphonate Group: Characteristic strong bands for the P=O stretch are expected around 1150-1250 cm⁻¹. The P-O-H and P-O stretches will also be present.[9]

-

Alkyl Chain: C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The spectrum should show peaks corresponding to the guanidinium cation ([C(NH₂)₃]⁺) at m/z 60.06 and the octylphosphonate anion ([CH₃(CH₂)₇PO₃H]⁻) at m/z 193.11.

Data Presentation

Table 1: Hypothetical Characterization Data for Guanidinium Octylphosphonate

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (D₂O, 400 MHz) | δ 7.1 (s, 6H, Guanidinium N-H), 1.8-1.6 (m, 2H, α-CH₂), 1.4-1.2 (m, 10H, alkyl CH₂), 0.88 (t, 3H, CH₃) |

| ¹³C NMR (D₂O, 100 MHz) | δ 158.5 (Guanidinium C), 32.1, 30.8, 29.5, 29.3, 25.4, 22.9 (alkyl CH₂), 14.2 (CH₃) |

| ³¹P NMR (D₂O, 162 MHz) | δ 25-30 (s) |

| IR (KBr, cm⁻¹) | 3400-3100 (br, N-H, O-H), 2955, 2925, 2854 (C-H), 1660 (C=N), 1180 (P=O), 1050 (P-O) |

| MS (ESI) | m/z 60.06 [C(NH₂)₃]⁺, 193.11 [CH₃(CH₂)₇PO₃H]⁻ |

Mandatory Visualizations

Caption: Synthesis workflow for guanidinium octylphosphonate.

Caption: Characterization workflow for guanidinium octylphosphonate.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Octylphosphonic acid | OPA | C8H19O3P - Ereztech [ereztech.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Preparation of Guanidinium Alkylphosphonate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinium alkylphosphonate salts represent a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique properties conferred by the guanidinium cation and the alkylphosphonate anion. The guanidinium group, with its planar structure and delocalized positive charge, is a strong hydrogen bond donor capable of forming stable interactions with anionic species. Alkylphosphonates, as analogues of phosphates, offer diverse functionalities and physicochemical properties. This technical guide provides a comprehensive overview of the core principles and methodologies for the preparation of guanidinium alkylphosphonate salts, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in their synthesis and application.

Introduction

The synthesis of guanidinium salts is a cornerstone of medicinal chemistry, largely due to the prevalence of the guanidinium moiety in the side chain of arginine, a key amino acid in many biological interactions. The ability of the guanidinium group to form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates drives many protein-ligand interactions. Alkylphosphonic acids, as stable mimics of phosphoric acids, are of great interest in drug design, particularly in the development of enzyme inhibitors and therapeutic agents targeting bone.

The combination of a guanidinium cation with an alkylphosphonate anion results in a salt with tunable properties based on the substitution of both the guanidinium and the alkylphosphonate components. These salts have applications ranging from drug delivery systems to the creation of novel supramolecular assemblies. This guide will focus on the fundamental acid-base reaction that forms the basis for the preparation of these salts.

General Synthesis Pathway

The most direct and common method for the preparation of guanidinium alkylphosphonate salts is a straightforward acid-base neutralization reaction. This involves reacting a suitable guanidine base with an alkylphosphonic acid. The general reaction scheme is depicted below.

Caption: General synthesis pathway for guanidinium alkylphosphonate salts.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of guanidinium alkylphosphonate salts. The specific quantities and conditions may be adapted for different alkylphosphonic acids and guanidine sources.

Synthesis of Guanidinium Methylphosphonate from Guanidine Carbonate and Methylphosphonic Acid

This protocol outlines the preparation of guanidinium methylphosphonate, a representative example of a simple guanidinium alkylphosphonate salt.

Experimental Workflow:

crystal structure analysis of guanidinium phosphonates

An In-depth Technical Guide to the Crystal Structure Analysis of Guanidinium Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and structural characteristics of guanidinium phosphonates. The robust and highly directional hydrogen bonding between the guanidinium cation and the phosphonate anion makes this pairing a cornerstone of supramolecular chemistry and crystal engineering. Understanding these interactions at an atomic level is crucial for the rational design of new materials, including frameworks for guest encapsulation and systems relevant to biological processes.

The Guanidinium-Phosphonate Supramolecular Synthon

The interaction between the planar, trigonal guanidinium cation [C(NH2)3]+ and the tetrahedral phosphonate anion [R-PO3]2- is a powerful and reliable motif in crystal engineering. The guanidinium ion's six N-H donors are perfectly positioned to form multiple charge-assisted hydrogen bonds with the oxygen acceptors of the phosphonate group.[1] This strong interaction, often described as a supramolecular synthon, leads to the predictable formation of well-defined, stable crystalline solids.

The most common and stable interaction motif involves a pair of N-H···O hydrogen bonds between one guanidinium ion and a phosphonate oxygen, forming a characteristic R22(8) ring motif.[2] This fundamental building block directs the self-assembly of these components into higher-order structures, ranging from simple layered arrangements to complex three-dimensional frameworks and even supramolecular double-helices.[3][4]

Caption: The R²₂(8) hydrogen bonding motif between guanidinium and phosphonate.

Experimental Protocols

The analysis of guanidinium phosphonate crystal structures follows a well-defined workflow, from chemical synthesis to the final resolution of the atomic arrangement.

Caption: General experimental workflow for crystal structure analysis.

Synthesis and Crystallization

The synthesis of guanidinium phosphonate crystals is typically straightforward.

-

Preparation of Solution: Stoichiometric amounts of the desired phosphonic acid (e.g., phenylphosphonic acid) and a guanidinium salt, commonly guanidinium carbonate [(C(NH2)3)2CO3], are dissolved in an appropriate solvent, usually water or a water/alcohol mixture.[5][6] The reaction involves the neutralization of the acid by the basic guanidinium carbonate, releasing carbon dioxide.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion methods.

-

Slow Evaporation: The prepared aqueous solution is left undisturbed in a desiccator (e.g., over P4O10) to allow for the slow removal of the solvent over several days to weeks, promoting the formation of large, well-ordered crystals.[5]

-

Vapor Diffusion: An alternative involves precipitating the salt by adding a miscible non-solvent (like acetone) and then recrystallizing by slowly diffusing the vapor of the non-solvent into a solution of the salt in a water/methanol mixture.[6]

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[7][8]

-

Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.[8] The interaction of the X-rays with the crystal's electron clouds produces a diffraction pattern of spots, which are recorded by a detector.[9] Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using computational "direct methods" to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including precise bond lengths, bond angles, and the location of hydrogen bonds.

Quantitative Crystal Structure Data

The following tables summarize crystallographic data for representative guanidinium phosphonate compounds, illustrating the common structural parameters.

Table 1: Crystallographic Data for Selected Guanidinium Phosphonates

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Guanidinium Phosphonate Acetone Solvate | (CH6N3)2HPO3·(CH3)2CO | Orthorhombic | P212121 | 18.06 | 9.658 | 9.561 | 90 | 4 | [6] |

| Guanidinium Phenylphosphonate Dihydrate | (CH6N3)2(C6H5PO3)·2H2O | Monoclinic | Cc | 18.51 | 7.586 | 12.48 | 121.6 | 4 | [6] |

| Bis(guanidinium) Trioxofluorophosphate | (CH6N3)2(PO3F) | Orthorhombic | Pca21 | 11.8305 | 8.6508 | 9.0761 | 90 | 4 | [5] |

Z = number of formula units per unit cell.

Table 2: Selected Hydrogen Bond Geometries (Donor-H···Acceptor)

| Compound | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| Guanidinium Phosphonate Acetone Solvate[6] | N-H | O (Phosphonate) | 2.78 - 3.10 | Not specified |

| Guanidinium Phenylphosphonate Dihydrate[6] | N-H | O (Phosphonate) | 2.82 - 3.09 | Not specified |

| Guanidinium Phenylphosphonate Dihydrate[6] | N-H | O (Water) | 2.83 - 2.97 | Not specified |

| Bis(guanidinium) Trioxofluorophosphate[5] | N-H | O (Phosphate) | 2.83 - 3.16 | 145 - 175 |

Structural Analysis: From Motifs to Frameworks

The analysis of guanidinium phosphonate crystal structures reveals a hierarchical organization, where primary hydrogen bonding interactions give rise to complex supramolecular architectures.

Caption: Hierarchical self-assembly in guanidinium phosphonate crystals.

The Primary R22(8) Motif

The dominant structural feature is the formation of cyclic R22(8) hydrogen-bonded motifs.[2] In this arrangement, two N-H groups from a single guanidinium cation interact with two oxygen atoms of a phosphonate anion. This creates a robust, planar eight-membered ring that serves as the fundamental building block for the extended crystal lattice.

Supramolecular Architectures

The orientation and interconnection of these primary motifs dictate the overall crystal architecture.

-

Layered Structures: Guanidinium and phosphonate ions often assemble into two-dimensional sheets or layers. These layers are held together by the strong in-plane R22(8) interactions. The organic 'R' groups of the phosphonate and any solvent molecules typically reside in the space between these layers.[4][6]

-

Three-Dimensional Frameworks: When multifunctional phosphonates (e.g., diphosphonates or tetraphosphonates) are used, the hydrogen bonding network can extend in three dimensions.[4] This can create porous frameworks containing channels or cavities that are often filled with solvent molecules like water.[4][10] These frameworks are of significant interest for applications in guest inclusion and separation.

Conclusion

The provides fundamental insights into the principles of molecular recognition and self-assembly. The system is governed by strong, directional, and predictable charge-assisted hydrogen bonds, primarily the R22(8) motif. By employing standard synthesis, crystallization, and single-crystal X-ray diffraction techniques, researchers can elucidate the intricate supramolecular architectures of these compounds. This knowledge is paramount for the design of novel crystalline materials with tailored properties for applications in materials science, drug delivery, and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A supramolecular double-helix based on complementary phosphate–guanidinium pairing - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04644F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. TechFi™ [micro.org.au]

- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 9. ijcmas.com [ijcmas.com]

- 10. pubs.acs.org [pubs.acs.org]

Thermal Analysis of Guanidinium Octylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal analysis of guanidinium octylphosphonate, a compound of interest in materials science and pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on the known thermal behaviors of related guanidinium salts and organic phosphonates. The methodologies and expected outcomes detailed herein are intended to serve as a foundational resource for researchers undertaking the empirical thermal characterization of guanidinium octylphosphonate.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For guanidinium octylphosphonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods for elucidating its thermal stability, decomposition pathways, and phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition temperatures, and the composition of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.

Predicted Thermal Behavior of Guanidinium Octylphosphonate

The thermal behavior of guanidinium octylphosphonate is expected to be a composite of the characteristics of the guanidinium cation and the octylphosphonate anion. The guanidinium cation is known for its high thermal stability due to its resonant structure. However, the overall stability and decomposition of the salt are significantly influenced by the nature of the anion.

The octylphosphonate anion, with its long alkyl chain, is likely to introduce a degree of volatility and a specific decomposition pathway involving the cleavage of the C-P and P-O bonds at elevated temperatures.

Predicted TGA Profile

The thermogravimetric analysis of guanidinium octylphosphonate is anticipated to show a multi-stage decomposition process.

Table 1: Predicted TGA Data for Guanidinium Octylphosphonate

| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| 100 - 200 | < 1% | Residual solvent (e.g., water) |

| 200 - 350 | 40 - 50% | Decomposition of the octyl chain (e.g., octane, octene) |

| 350 - 500 | 20 - 30% | Decomposition of the phosphonate group and guanidinium cation (e.g., NH₃, CO₂, H₂O, phosphorus oxides) |

| > 500 | - | Residual char |

Predicted DSC Profile

The DSC thermogram is expected to reveal key phase transitions of guanidinium octylphosphonate.

Table 2: Predicted DSC Data for Guanidinium Octylphosphonate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Melting Point | 150 - 170 | 160 - 180 | 80 - 120 |

| Decomposition | 200 - 220 | 250 - 280 | - (Exothermic) |

Experimental Protocols

The following are detailed, generalized experimental protocols for conducting TGA and DSC analyses of guanidinium octylphosphonate.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the guanidinium octylphosphonate sample into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the guanidinium octylphosphonate sample into an aluminum pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program:

-

Equilibrate at 25 °C for 3 minutes.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

Hold at 250 °C for 2 minutes to ensure complete melting (if applicable).

-

Cool from 250 °C to 25 °C at a rate of 10 °C/min.

-

Reheat from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any other thermal transitions from the resulting thermogram.

Visualizing the Thermal Analysis Workflow

The following diagrams illustrate the logical flow of the thermal analysis process and the predicted decomposition pathway of guanidinium octylphosphonate.

Caption: Workflow for the thermal analysis of guanidinium octylphosphonate.

Mass Spectrometry of Octyl Hydrogen Phosphonate Guanidine Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages established principles of mass spectrometry and data from closely related organophosphorus and guanidine-containing molecules to predict fragmentation patterns and outline robust analytical protocols.

Introduction to Octyl Hydrogen Phosphonate Guanidine Compounds

Octyl hydrogen phosphonate guanidine is an organic salt formed by the reaction of octyl hydrogen phosphonate and guanidine. The structure involves an ionic interaction between the deprotonated phosphonate group and the protonated guanidinium cation. Understanding the mass spectrometric behavior of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various biological and chemical systems.

Predicted Ionization and Mass Spectra

Electrospray ionization (ESI) is the most suitable technique for analyzing this polar and ionic compound. In positive ion mode ESI-MS, the primary ion observed would be the protonated guanidinium cation, while the octyl hydrogen phosphonate would be detected in negative ion mode. The formation of adducts with solvent ions (e.g., sodium, potassium) is also possible.

Experimental Protocols

While a specific protocol for this exact compound is not available in the literature, the following methodologies, adapted from the analysis of related organophosphorus and guanidine compounds, are recommended.[1]

A. Sample Preparation

-

Solution Preparation: Dissolve the octyl hydrogen phosphonate guanidine compound in a suitable solvent system such as a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration of 1-10 µg/mL.

-

Matrix Effects: For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances. A hydrophilic-lipophilic balanced (HLB) SPE cartridge is a good starting point.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography: Reversed-phase chromatography is suitable for separating the compound from non-polar impurities.

-

Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization Mode: ESI positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.

-

Predicted Fragmentation Pathways

The fragmentation of the octyl hydrogen phosphonate guanidine compound will be distinct in positive and negative ion modes.

A. Negative Ion Mode Fragmentation (Octyl Hydrogen Phosphonate)

In negative ion mode, the precursor ion will be the deprotonated octyl hydrogen phosphonate. The fragmentation is expected to be dominated by the loss of the octyl chain and rearrangements involving the phosphonate group, similar to the fragmentation of other organophosphates.[2]

B. Positive Ion Mode Fragmentation (Guanidinium)

The guanidinium cation is a stable species and is expected to show limited fragmentation under typical collision-induced dissociation (CID) conditions.

Quantitative Data Summary

The following tables summarize the predicted m/z values for the parent ions and major fragment ions of the octyl hydrogen phosphonate guanidine compound.

| Ion | Formula | Predicted m/z (Negative Mode) |

| [M-H]⁻ (Octyl hydrogen phosphonate) | C₈H₁₈O₃P⁻ | 193.0999 |

| Fragment 1 (Loss of C₈H₁₆) | H₂O₃P⁻ | 80.9723 |

| Fragment 2 (Loss of H₂O) | C₈H₁₆O₂P⁻ | 175.0893 |

| Ion | Formula | Predicted m/z (Positive Mode) |

| [M+H]⁺ (Guanidinium) | CH₆N₃⁺ | 60.0560 |

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds.

Caption: Workflow for the analysis of octyl hydrogen phosphonate guanidine.

This comprehensive workflow ensures a systematic approach, from sample preparation to final data interpretation and reporting, enabling a thorough characterization of the target compound.

References

solubility of guanidinium octylphosphonate in various solvents

An In-Depth Technical Guide to the Solubility of Guanidinium Octylphosphonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of guanidinium octylphosphonate, a compound of interest due to the unique properties of both the guanidinium cation and the octylphosphonate anion. The guanidinium group is a cornerstone in various pharmaceutical compounds and drug delivery systems, valued for its strong basicity and ability to form multiple hydrogen bonds.[1] The octylphosphonate anion, with its alkyl chain, introduces lipophilic characteristics.

The solubility of an ionic liquid is governed by the principle of "like dissolves like," which is influenced by the polarity, hydrophobicity, and hydrogen bonding capabilities of both the cation and the anion.[2] The guanidinium cation is highly polar and capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents. Conversely, the octyl chain on the phosphonate anion imparts significant nonpolar character, which would favor solubility in less polar or nonpolar solvents. The interplay of these opposing characteristics suggests that guanidinium octylphosphonate will exhibit amphiphilic behavior.

The following table summarizes the predicted qualitative solubility of guanidinium octylphosphonate in various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | The high polarity and hydrogen-bonding ability of the guanidinium cation will promote dissolution. However, the long octyl chain of the phosphonate anion will introduce hydrophobic effects, likely limiting high solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents have high dielectric constants and can effectively solvate the guanidinium cation. Their ability to accommodate the nonpolar octyl chain is better than that of water, leading to favorable solubility. |

| Nonpolar | Toluene, Hexane | Low to Very Low | The highly polar and charged nature of the guanidinium cation will strongly disfavor interaction with nonpolar solvents, leading to poor solubility despite the presence of the octyl group. |

Influence of Ion Structure on Solubility

The solubility of guanidinium octylphosphonate is a direct consequence of the balance between the hydrophilic nature of the guanidinium cation and the lipophilic nature of the octylphosphonate anion. The following diagram illustrates this relationship.

Caption: Interplay of cation, anion, and solvent properties on solubility.

Experimental Protocols for Solubility Determination

For a new molecular entity like guanidinium octylphosphonate, experimental determination of solubility is crucial. The isothermal shake-flask method is a widely accepted standard.

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

Guanidinium octylphosphonate

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated conductivity meter)

Procedure:

-

Preparation: Add an excess amount of guanidinium octylphosphonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of guanidinium octylphosphonate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for determining the solubility of a new chemical entity.

Caption: A stepwise workflow for the experimental determination of solubility.

Conclusion for Drug Development Professionals

The anticipated amphiphilic nature of guanidinium octylphosphonate could be advantageous in drug formulation, potentially enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) or acting as a permeation enhancer. A thorough understanding of its solubility profile across a range of pharmaceutically relevant solvents and buffer systems is a critical first step in evaluating its potential. The experimental protocols provided in this guide offer a robust framework for generating this essential data, enabling informed decisions in the drug development pipeline.

References

An In-depth Technical Guide to CAS 83929-28-6: Guanidinium Octyl Hydrogen Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 83929-28-6, identified as Guanidinium Octyl Hydrogen Phosphonate. Due to the limited availability of direct experimental data for this specific salt, this guide combines information on its constituent components—octylphosphonic acid and guanidine—along with data from analogous chemical structures to offer a thorough and practical resource.

Chemical Identity and Structure

-

CAS Number: 83929-28-6

-

Chemical Name: Octyl hydrogen phosphonate, compound with guanidine (1:1)

-

Synonyms: Guanidinium octyl hydrogen phosphonate

-

Molecular Formula: C₉H₂₄N₃O₃P

-

Structure: This compound is an acid-base salt formed from the protonation of the strong organic base, guanidine, by the acidic octyl hydrogen phosphonate.

Estimated Physicochemical Properties

The following table summarizes the estimated and known physicochemical properties of Guanidinium Octyl Hydrogen Phosphonate and its constituent parts. Direct experimental data for the salt is limited; therefore, some values are inferred from the properties of octylphosphonic acid and guanidine.

| Property | Octylphosphonic Acid | Guanidine | Guanidinium Octyl Hydrogen Phosphonate (Estimated) |

| Molecular Weight ( g/mol ) | 194.21[1] | 59.07[2] | 253.28 |

| Appearance | White to off-white solid[3] | Colorless or white crystalline solid[2] | White to off-white solid |

| Melting Point (°C) | 96.0-102.0[4] | ~50 (deliquescent)[2][5] | Likely a crystalline solid with a melting point influenced by both components. |

| Boiling Point (°C) | Not readily available | 160[2] | Expected to be high and likely decomposes upon strong heating. |

| Solubility | Slightly soluble in water and organic solvents[3][4] | Highly soluble in water and polar organic solvents[2][6] | Expected to have moderate to good solubility in polar solvents due to its ionic nature. |

| pKa | Diprotic acid | pKa of conjugate acid (guanidinium) is 13.6[7] | The salt formation involves the acidic proton of the phosphonic acid group and the basic guanidine. |

Experimental Protocols

3.1. Synthesis of Guanidinium Octyl Hydrogen Phosphonate

This salt can be synthesized through a straightforward acid-base neutralization reaction.

-

Materials:

-

Octylphosphonic acid

-

Guanidine (or a guanidine salt like guanidinium chloride, followed by deprotonation)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

-

Procedure:

-

Dissolve equimolar amounts of octylphosphonic acid and guanidine in a minimal amount of a suitable solvent.

-

Stir the solution at room temperature. The reaction is typically exothermic.

-

The salt may precipitate out of the solution upon formation or can be isolated by removing the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system.

-

3.2. Analytical Methods for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR can be used to confirm the presence of the octyl chain and the guanidinium cation.

-

³¹P NMR is a crucial technique to characterize the phosphonate group, with an expected chemical shift distinct from the starting octylphosphonic acid.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify characteristic vibrational frequencies for the P=O, P-O, C-H, and N-H bonds present in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the salt and to analyze its fragmentation pattern.

-

-

Elemental Analysis:

-

Combustion analysis can determine the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, to confirm the empirical formula.

-

Potential Biological Activity and Applications

While specific biological data for Guanidinium Octyl Hydrogen Phosphonate is scarce, the properties of its components suggest potential areas of interest for researchers.

-

Guanidinium Moiety: The guanidinium group is a key feature of the amino acid arginine and is known to participate in hydrogen bonding and electrostatic interactions with biological targets like phosphate groups in nucleic acids and proteins.[7] Guanidine and its derivatives have been investigated for various therapeutic applications.[8] The positive charge of the guanidinium ion may also enhance cellular uptake.[9]

-

Phosphonate Group: Phosphonates are known for their ability to chelate metal ions and have applications as bone-targeting agents and in materials science. They are also used as stable analogs of phosphate groups in drug design.[10][11]

-

Octyl Chain: The long alkyl chain provides lipophilicity to the molecule, which can influence its solubility, membrane permeability, and potential for surfactant-like properties.[12][13]

The combination of these three moieties in one molecule could lead to compounds with interesting properties for drug delivery, as surfactants with biological activity, or as probes for studying biological systems.

Visualizations

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. Guanidine [chemeurope.com]

- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphonate - Wikipedia [en.wikipedia.org]

- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiyka.com [hiyka.com]

- 13. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]

material safety data sheet for guanidinium octylphosphonate

An In-depth Technical Guide to the Material Safety of Guanidinium Octylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data for the constituent components of guanidinium octylphosphonate, namely the guanidinium cation and the octylphosphonate anion. No direct Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for guanidinium octylphosphonate was found. This guide is intended for informational purposes for research and development settings and should not be considered a substitute for a manufacturer-provided SDS. All handling and experimental procedures should be conducted with appropriate caution and in accordance with established laboratory safety protocols.

Introduction

Guanidinium octylphosphonate is an ionic liquid comprised of a guanidinium cation and an octylphosphonate anion. As with many ionic liquids, its physical, chemical, and toxicological properties are determined by the characteristics of both its constituent ions. This guide provides a comprehensive overview of the available safety information, physicochemical properties, and extrapolated handling procedures for guanidinium octylphosphonate, based on data for its components.

Hazard Identification and Classification

Based on the known hazards of guanidinium salts and octylphosphonic acid, guanidinium octylphosphonate should be treated as a hazardous substance. The following hazard classifications are anticipated.

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation. [1]

-

H332: Harmful if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H402: Harmful to aquatic life.

Signal Word: Danger

Hazard Pictograms:

Anticipated GHS Pictograms for Guanidinium Octylphosphonate

Physicochemical Data

The following table summarizes the known physicochemical properties of the components of guanidinium octylphosphonate.

| Property | Guanidinium Cation (from Guanidine Hydrochloride) | Octylphosphonate Anion (from Octylphosphonic Acid) | Guanidinium Octylphosphonate (Predicted) |

| Molecular Formula | CH₆N₃⁺ | C₈H₁₈O₃P⁻ | C₉H₂₄N₃O₃P |

| Molecular Weight | 60.08 g/mol | 193.21 g/mol | 253.29 g/mol |

| Appearance | White crystalline solid | White solid | Likely a liquid or low-melting solid at room temperature |

| Melting Point | 179 - 186 °C | ~103-107 °C | Expected to be low (<100 °C) |

| Boiling Point | Decomposes | No data available | No data available |

| Solubility | Soluble in water | Sparingly soluble in water | Solubility will vary depending on the polarity of the solvent |

Toxicological Information

The toxicological profile of guanidinium octylphosphonate is inferred from its constituent ions.

| Exposure Route | Guanidinium Cation (from Guanidine Hydrochloride) | Octylphosphonate Anion (from Octylphosphonic Acid) | Guanidinium Octylphosphonate (Anticipated Effects) |

| Oral | Harmful if swallowed.[1] | Harmful if swallowed. LD50 (rat) > 2000 mg/kg.[2] | Harmful if swallowed. |

| Inhalation | Harmful if inhaled. | May cause respiratory irritation. | Harmful if inhaled. |

| Dermal | Causes skin irritation.[1] | Causes severe skin burns.[2] | Causes severe skin burns and irritation. |

| Eye | Causes serious eye irritation.[1] | Causes serious eye damage.[2] | Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the nervous system, bone marrow, and kidneys.[1] | May cause damage to the kidneys through prolonged or repeated exposure. | May cause damage to organs, particularly the kidneys, through prolonged or repeated exposure. |

Experimental Protocols

As no specific experimental data for guanidinium octylphosphonate is available, this section outlines a general protocol for the synthesis of a guanidinium-based ionic liquid. This is a hypothetical procedure and must be adapted and optimized with appropriate safety precautions in a laboratory setting.

Synthesis of Guanidinium Octylphosphonate (Hypothetical)

This protocol describes a potential acid-base neutralization reaction.

Materials:

-

Guanidine carbonate or guanidine hydrochloride

-

Octylphosphonic acid

-

Appropriate solvent (e.g., ethanol, methanol)

-

Base (if starting from guanidine hydrochloride, e.g., sodium hydroxide)

Procedure:

-

Preparation of Guanidine Free Base (if starting with a salt):

-

Dissolve guanidine hydrochloride in a suitable solvent.

-

Add an equimolar amount of a strong base (e.g., sodium hydroxide) dropwise while stirring.

-

The reaction will produce the free guanidine base and a salt byproduct (e.g., sodium chloride).

-

Filter the salt byproduct and use the resulting guanidine solution directly.

-

-

Neutralization Reaction:

-

Dissolve octylphosphonic acid in a suitable solvent.

-

Slowly add the guanidine free base solution to the octylphosphonic acid solution in a 1:1 molar ratio with constant stirring.

-

The reaction is an exothermic acid-base neutralization. Control the temperature with an ice bath if necessary.

-

-

Work-up and Purification:

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting product, guanidinium octylphosphonate, may be a viscous liquid or a waxy solid.

-

Further purification may be achieved through techniques such as solvent extraction or column chromatography, depending on the purity requirements.

-

Hypothetical Synthesis Workflow for Guanidinium Octylphosphonate

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and phosphorus oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or waterways.

Logical Relationships in Hazard Assessment

The hazard assessment for guanidinium octylphosphonate is derived from the known properties of its constituent ions. This relationship can be visualized as follows:

Derivation of Predicted Hazards for Guanidinium Octylphosphonate

References

Methodological & Application

Applications of Guanidinium Octylphosphonate in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Guanidinium octylphosphonate is an ionic liquid that holds significant promise in various domains of polymer chemistry, primarily owing to the unique properties of the guanidinium cation and the octylphosphonate anion. The guanidinium group, with its high pKa and ability to form strong bidentate hydrogen bonds, offers applications ranging from catalysis to biomedical uses. The octylphosphonate anion provides a hydrophobic tail and a reactive phosphonate head group, which can be exploited for surface modification and creating amphiphilic systems. While direct, extensive literature on guanidinium octylphosphonate in polymer chemistry is emerging, its potential applications can be extrapolated from research on analogous guanidinium-based polymers and phosphonate-containing systems.

This document provides an overview of potential applications, supported by detailed experimental protocols for synthesizing and utilizing guanidinium-functionalized polymers and phosphonate-modified surfaces, which can be adapted for guanidinium octylphosphonate.

Catalysis of Ring-Opening Polymerization (ROP)

Guanidinium-based compounds, particularly when complexed with metals like zinc or iron, have been identified as robust catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide to produce biodegradable polymers like polylactide (PLA).[1][2][3] The guanidinium ligand enhances the catalytic activity and provides stability, making these catalysts suitable for industrially relevant conditions.[3][4] Guanidinium octylphosphonate can potentially be used as a co-catalyst or a ligand in such systems.

Quantitative Data: Catalytic Activity of Guanidinium-Based Catalysts

| Catalyst System | Monomer | Temperature (°C) | Time (min) | Conversion (%) | Molecular Weight ( g/mol ) |

| Zinc Guanidine Complex | L-lactide | 190 | 5 | >99 | - |

| Iron Guanidine Complex | rac-lactide | 130 | 10 | 95 | 14,500 |

| Zinc Guanidinate Complex | L-lactide | 190 | 5 | ~100 | - |

Data synthesized from multiple sources for comparative purposes.[2][4]

Experimental Protocol: Bulk Polymerization of L-Lactide using a Guanidinium-Based Catalyst

Objective: To synthesize polylactide (PLA) from L-lactide via ring-opening polymerization using a guanidinium-metal complex as a catalyst.

Materials:

-

L-lactide

-

Zinc guanidinate complex (catalyst)

-

Benzyl alcohol (initiator)

-

Toluene

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and heating mantle

Procedure:

-

In a nitrogen-filled glovebox, add L-lactide (e.g., 1 g, 6.94 mmol) and the zinc guanidinate catalyst (e.g., 13.9 mg, 0.035 mmol, 1:200 catalyst to monomer ratio) to a Schlenk flask equipped with a magnetic stir bar.

-

Add benzyl alcohol (e.g., 3.6 µL, 0.035 mmol) as the initiator.

-

Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Place the flask in an oil bath preheated to 190°C and stir for the desired reaction time (e.g., 5-60 minutes).

-

After the reaction, cool the flask to room temperature.

-

Dissolve the resulting polymer in a minimal amount of toluene.

-

Precipitate the polymer by adding the solution dropwise to cold methanol.

-

Filter the white precipitate and dry it under vacuum to a constant weight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, and ¹H NMR for conversion.

Antimicrobial Polymers and Surfaces

Guanidinium-functionalized polymers are well-known for their potent antimicrobial activity against a broad spectrum of bacteria.[5][6] The cationic guanidinium groups interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.[5] Incorporating guanidinium octylphosphonate into a polymer matrix or using it to functionalize a surface could impart antimicrobial properties. The octyl chain may enhance the disruption of the lipid bilayer of bacterial membranes.

Quantitative Data: Antimicrobial Activity of Guanidinium-Functionalized Polymers

| Polymer | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Guanidinium-functionalized polycarbonates | E. coli | 16 |

| S. aureus | 8 | |

| Guanidinium-functionalized polycarbodiimides | E. coli | 32-64 |

| S. aureus (MRSA) | 16-32 |

Data represents typical values from literature and may vary based on polymer structure and molecular weight.[6][7]

Experimental Protocol: Synthesis of Guanidinium-Functionalized Amphiphilic Copolymers

Objective: To synthesize a random copolymer with guanidinium functionality for antimicrobial testing. This protocol describes a post-polymerization modification approach.

Materials:

-

Boc-protected guanidinium-functionalized monomer (e.g., MTC-OBu-BocGua)

-

Hydrophobic co-monomer (e.g., MTC-OHex)

-

Initiator (e.g., 4-methylbenzyl alcohol)

-

Organocatalyst (e.g., thiourea and DBU)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Diethyl ether

Procedure:

-

Polymerization: In a nitrogen-filled glovebox, combine the Boc-protected guanidinium monomer, the hydrophobic co-monomer, the initiator, and the organocatalysts.[7]

-

Allow the polymerization to proceed for a set time (e.g., 15 minutes) before quenching with a small amount of benzoic acid.[7]

-

Purify the crude polymer using a Sephadex LH-20 column with THF as the eluent to obtain the Boc-protected copolymer.[7]

-

Deprotection: Dissolve the Boc-protected polymer in DCM.

-

Add trifluoroacetic acid (TFA) to the solution and stir at room temperature overnight to remove the Boc protecting groups.[7]

-

Remove the solvent and TFA under high vacuum.

-

Dissolve the resulting polymer in methanol and precipitate it from cold diethyl ether to obtain the final guanidinium-functionalized copolymer.[7]

-

Characterize the polymer by ¹H NMR and GPC.

Drug and Gene Delivery

The guanidinium group's ability to interact with phosphate groups in cell membrane phospholipids makes it an excellent cell-penetrating moiety.[5] This property is harnessed in designing polymers for the delivery of drugs and genes into cells.[5][8] Guanidinium octylphosphonate could be incorporated into polymer nanoparticles or liposomes to enhance cellular uptake.

Experimental Workflow for Cellular Uptake Studies

Caption: Workflow for evaluating cellular uptake and toxicity of a polymer-drug conjugate.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of guanidinium-functionalized polymers against a cancer cell line.

Materials:

-

Human ovarian carcinoma A2780 cells (or other suitable cell line)

-

RPMI/DMEM cell culture medium

-

Guanidinium-functionalized polymer

-

AlamarBlue reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the A2780 cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Prepare a stock solution of the guanidinium-functionalized polymer in the cell culture medium.

-

Perform serial dilutions to obtain a range of polymer concentrations.

-

Remove the old medium from the cells and add the medium containing the different polymer concentrations.

-

Incubate the cells with the polymer for a specified period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[7]

-

After incubation, remove the supernatant containing the polymer.

-

Add a mixture of AlamarBlue reagent and fresh medium to each well and incubate for 2-4 hours.[7]

-

Measure the fluorescence at excitation and emission wavelengths of 540 nm and 590 nm, respectively, using a microplate reader.[7]

-

Calculate cell viability as a percentage relative to untreated control cells.

Polymer Surface Modification and Composites

The phosphonate group is known to strongly adsorb onto metal oxide surfaces, making it an excellent anchor for surface modification.[9] Guanidinium octylphosphonate could be used to modify the surface of nanoparticles (e.g., iron oxide, titania) to improve their dispersion in a polymer matrix for creating polymer nanocomposites. The guanidinium head would face outwards, potentially altering the surface charge and interactions, while the octyl tail would enhance compatibility with a non-polar polymer matrix. Furthermore, guanidinium salts like guanidine stearate have been used as lubricants in polymer blends, suggesting a role for guanidinium octylphosphonate as a processing aid or compatibilizer.[10]

Logical Relationship for Surface Modification

References

- 1. Unleashing the power of non-toxic Zn-guanidine catalysts for sustainable lactide polymerization through smart modeling - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Robust Guanidine Metal Catalysts for the Ring-Opening Polymerization of Lactide under Industrially Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced drug toxicity by conjugation of platinum drugs to polymers with guanidine containing zwitterionic functional groups that mimic cell-penetrating peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Application Notes and Protocols: Guanidinium Octylphosphonate as a Flame Retardant

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinium octylphosphonate is a halogen-free flame retardant that combines the flame-inhibiting properties of phosphorus and nitrogen in a single molecule. The presence of the guanidinium cation and the octylphosphonate anion suggests a mechanism of action that involves both condensed-phase and gas-phase activity to suppress fire. This synergistic effect is characteristic of intumescent flame retardants, which form a protective char layer upon heating, insulating the underlying material and reducing the release of flammable volatiles.[1][2][3][4][5]

Key Features:

-

Halogen-Free: Environmentally friendly alternative to halogenated flame retardants.

-

Synergistic P-N System: Combines the char-forming and gas-phase inhibition mechanisms of phosphorus and nitrogen.[1][3][5]

-

Intumescent Action: Expected to form a protective carbonaceous char layer.[1][4]

-

Versatile Applications: Potentially suitable for various polymers, including polyolefins, polyamides, and epoxy resins.

Proposed Mechanism of Action

The flame retardant action of guanidinium octylphosphonate is believed to proceed through a combination of condensed-phase and gas-phase mechanisms upon thermal decomposition.

Condensed-Phase Action:

-

Decomposition: Upon heating, guanidinium octylphosphonate decomposes to release phosphoric acid and nitrogen-containing compounds.

-

Catalytic Dehydration: The phosphoric acid acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer.

-

Char Formation: The nitrogenous compounds contribute to the formation of a stable, insulating char structure. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and reducing the release of flammable gases.[1][4]

Gas-Phase Action:

-

Release of Non-flammable Gases: The decomposition of the guanidinium moiety releases non-flammable gases such as ammonia (NH₃) and nitrogen (N₂).

-

Dilution Effect: These gases dilute the flammable volatiles in the gas phase, reducing their concentration below the lower flammability limit.

-

Radical Quenching: Phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as scavengers for high-energy H• and OH• radicals, interrupting the exothermic combustion reactions in the flame.[2][5]

References

- 1. Introduction To The Flame Retardant Mechanism Of Phosphorus Nitrogen FRs And Intumescent FRs - News [oceanchemgroup.com]

- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Guanidinium Alkylphosphonate Flame Retardants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinium alkylphosphonates are a class of halogen-free flame retardants that exhibit significant potential for enhancing the fire safety of various polymeric materials. These compounds leverage a synergistic mechanism between the nitrogen-rich guanidinium cation and the phosphorus-containing alkylphosphonate anion to effectively retard combustion in both the gas and condensed phases. This document provides a detailed overview of their mechanism of action, experimental protocols for their synthesis and evaluation, and quantitative data on their flame retardant performance.

Mechanism of Action

The flame retardant efficacy of guanidinium alkylphosphonates stems from a cooperative action of the guanidinium and alkylphosphonate moieties upon thermal decomposition. This synergistic mechanism operates in both the condensed (solid) and gas phases of a fire.

Condensed-Phase Action:

In the condensed phase, the primary mechanism is the formation of a protective char layer on the surface of the polymer.[1][2][3] During combustion, the alkylphosphonate component decomposes to form phosphoric and polyphosphoric acids.[4] These acidic species act as catalysts, promoting the dehydration and crosslinking of the polymer backbone, leading to the formation of a stable, insulating char.[4] The guanidinium cation also contributes to char formation. Upon heating, it can decompose to release ammonia and other nitrogenous compounds, which can react with the polymer and the phosphorus-containing acids to create a more robust and thermally stable phosphonitrogenated char structure.[5][6] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases into the flame zone.[2][3]

Gas-Phase Action:

In the gas phase, the flame retardant action involves the quenching of highly reactive radicals that propagate the combustion process. During pyrolysis, the alkylphosphonate decomposes to release volatile phosphorus-containing radicals, such as PO• and HPO•.[4][7] These species are highly effective at scavenging the key flame-propagating radicals, primarily H• and OH•, converting them into less reactive species.[4][7] This interruption of the radical chain reactions in the flame effectively reduces the heat feedback to the polymer surface and can extinguish the flame. The nitrogen-containing decomposition products from the guanidinium cation, such as ammonia (NH₃), can also contribute to the gas-phase mechanism by diluting the flammable gases and oxygen in the combustion zone, further inhibiting the fire.[5][6]

The synergistic interplay between the char-forming action in the condensed phase and the radical quenching in the gas phase makes guanidinium alkylphosphonates highly effective flame retardants.

Data Presentation

The following tables summarize the flame retardant performance of related guanidinium and phosphonate compounds in various polymer matrices. It is important to note that specific data for guanidinium alkylphosphonates is limited in the public domain, and the presented data serves as a comparative reference.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Polymers with Guanidinium and Phosphonate Flame Retardants

| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |

| Epoxy Resin | Guanidinium Phenylphosphinate | 20 | 32.0 | V-0 | [1] |

| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 29.5 | V-0 | [3] |

| Polyamide 66 (GF) | Aluminum Diethylphosphinate/Melamine Polyphosphate | 15/5 | 35.2 | V-0 | [8] |

| Wood | Guanidine Dihydrogen Phosphate/Zinc Borate | 20 | 47.8 | - | [9] |

| Cotton | Monoguanidine Dihydrogen Phosphate | - | >30 | - | [6] |

Table 2: Thermal Analysis Data (TGA) for Polymers with Guanidinium and Phosphonate Flame Retardants

| Polymer Matrix | Flame Retardant | Loading (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |

| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 350.1 | 375.4 | 13.1 | [3] |

| Wood | Guanidine Dihydrogen Phosphate/Zinc Borate | 20 | 250 | 320 | >30 | [9] |

| Cotton | Monoguanidine Dihydrogen Phosphate | - | ~280 | ~340 | Increased | [6] |

Experimental Protocols

Synthesis of Guanidinium Alkylphosphonate (Illustrative Example: Guanidinium Methylphosphonate)

This protocol describes a general method for the synthesis of a guanidinium alkylphosphonate salt via a neutralization reaction.

Materials:

-

Methylphosphonic acid

-

Guanidine carbonate

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

pH meter

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve a stoichiometric amount of methylphosphonic acid in deionized water in a beaker with constant stirring.

-

Slowly add a stoichiometric amount of guanidine carbonate to the methylphosphonic acid solution in small portions. Effervescence (release of CO₂) will be observed.

-

Continue stirring the reaction mixture at room temperature until the effervescence ceases.

-

Gently heat the solution to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the pH of the solution. Adjust to neutral (pH ~7) by adding small amounts of either the acid or the base as needed.

-

Once the reaction is complete and the solution is neutral, remove the water using a rotary evaporator.

-

The resulting solid is then washed with ethanol to remove any unreacted starting materials.

-

Dry the final product, guanidinium methylphosphonate, in a vacuum oven at 60-80 °C to a constant weight.

-

Characterize the product using techniques such as FTIR, NMR, and elemental analysis to confirm its structure and purity.

Flame Retardancy Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.

Apparatus:

-

LOI apparatus (includes a heat-resistant glass chimney, sample holder, gas flow meters for oxygen and nitrogen, and an igniter)

-

Test specimens of the polymer with and without the flame retardant (typically rectangular bars of specified dimensions)

Procedure:

-

Place the test specimen vertically in the sample holder inside the glass chimney.

-

Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.

-

Ignite the top edge of the specimen with the igniter.

-

Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or burns down to a certain mark on the specimen.

-

Systematically vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports combustion is determined.

-

The LOI is calculated as the volume percentage of oxygen in the final gas mixture.

2. UL-94 Vertical Burning Test

The UL-94 test is a widely used standard to evaluate the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test.

Apparatus:

-

UL-94 test chamber

-

Specimen holder to clamp the specimen vertically

-

Bunsen burner with a specified gas flow

-

Timer

-

Surgical cotton

Procedure:

-

Clamp the conditioned test specimen (typically 125 mm x 13 mm) in the holder in a vertical orientation.

-

Place a layer of surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.

-

Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t₁).

-

As soon as the flaming stops, immediately reapply the flame for another 10 seconds.

-

Record the afterflame time (t₂) and the afterglow time (t₃) after the second flame application.

-

Note whether any flaming drips from the specimen ignite the cotton below.

-

Repeat the test on a set of five specimens.

-

Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which considers the afterflame times, afterglow time, and whether flaming drips ignite the cotton.

Visualizations

Caption: Synergistic flame retardant mechanism of guanidinium alkylphosphonates.

Caption: Workflow for the synthesis of guanidinium alkylphosphonate.

Caption: Experimental workflow for evaluating flame retardant performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. perkinelmer.com [perkinelmer.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pstc.org [pstc.org]

- 7. Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols: Guanidinium Salts as Catalysts in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium salts have emerged as versatile and powerful organocatalysts in a wide array of organic transformations. Their efficacy stems from the unique properties of the guanidinium cation, which can act as a potent hydrogen-bond donor and a weak Brønsted acid. These interactions allow for the activation of substrates and the stabilization of transition states, often leading to high yields and selectivities. While the specific use of guanidinium octylphosphonate as a catalyst is not yet documented in the reviewed literature, the principles of guanidinium salt catalysis are broadly applicable. The nature of the counter-ion can influence solubility and catalytic activity, suggesting that guanidinium octylphosphonate could potentially serve as a catalyst in various organic reactions.

This document provides an overview of the applications of guanidinium salts in several key organic reactions, complete with detailed protocols and quantitative data to facilitate their implementation in a research setting.

Cycloaddition of CO2 to Epoxides

Guanidinium salts have proven to be effective single-component catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides. This transformation is of significant interest as it represents a method for CO2 utilization.

Data Presentation

| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | TON | Reference |

| Isopropyl-substituted bis-guanidinium iodide | Styrene Oxide | 70 | 1 | 18 | 92 | 92 | [1] |

| Isopropyl-substituted bis-guanidinium iodide | Cyclohexane Oxide | 80 | 5 | 18 | 86 | - | [1] |

Experimental Protocol: Synthesis of Styrene Carbonate

-

To a high-pressure reactor, add the isopropyl-substituted bis-guanidinium iodide catalyst (1 mol%).

-

Add styrene oxide to the reactor.

-

Seal the reactor and purge with CO2 gas.

-

Pressurize the reactor to 1 bar with CO2.

-

Heat the reaction mixture to 70°C with constant stirring.

-

Maintain the reaction at this temperature for 18 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

The conversion can be determined by ¹H NMR analysis of the crude reaction mixture.

Asymmetric Phase-Transfer Catalysis

Chiral guanidinium salts are highly effective phase-transfer catalysts for a variety of asymmetric transformations, including Michael additions. These catalysts facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, enabling stereocontrol.

Data Presentation

| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral Pentanidium Salt | Michael Addition | tert-butyl glycinate-benzophenone Schiff base & Methyl vinyl ketone | 1 | Toluene | 0 | 95 | 99 | [2][3] |

| Chiral Pentanidium Salt | α-hydroxylation | 3-substituted-2-oxindoles | 5 | Dichloromethane | -78 | 92 | 98 | [2][3] |

Experimental Protocol: Asymmetric Michael Addition

-

Dissolve the chiral pentanidium catalyst (1 mol%) in toluene.

-

Add the tert-butyl glycinate-benzophenone Schiff base to the solution.

-

Cool the mixture to 0°C.

-

Add a solution of methyl vinyl ketone in toluene dropwise over 30 minutes.

-

Stir the reaction mixture at 0°C for the time specified in the literature (e.g., 24 hours).

-